![molecular formula C16H23NO4 B3361522 tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate CAS No. 92085-90-0](/img/structure/B3361522.png)
tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate
Overview
Description
Tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate is a type of tert-butyl ester. Tert-butyl esters find large applications in synthetic organic chemistry . They are used in the synthesis of a variety of organic compounds . For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Molecular Structure Analysis
The molecular formula of tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate is C12H17NO3 . Its molecular weight is 223.27 .Chemical Reactions Analysis
The Steglich Esterification is a common reaction involved in the formation of tert-butyl esters . In this reaction, DCC (dicyclohexylcarbodiimide) and the carboxylic acid are able to form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .Physical And Chemical Properties Analysis
Tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate is a crystal with a melting point of 48°C . It is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .Mechanism of Action
Future Directions
Tert-butyl esters have large applications in synthetic organic chemistry . The development of more efficient, versatile, and sustainable methods for their synthesis, such as the use of flow microreactor systems , is a promising direction for future research. Additionally, the use of these compounds in the synthesis of other organic compounds, such as N-Boc-protected anilines , suggests potential future applications in various areas of organic chemistry.
properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXVEDFRLNRJZ-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@@H]2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731067 | |
Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
92085-90-0 | |
Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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